Technical Guide: Desmethylsertraline Synthesis & Purification
Technical Guide: Desmethylsertraline Synthesis & Purification
Executive Summary
Desmethylsertraline (DMS) , also known as Norsertraline, is the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline. Chemically defined as (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine , it lacks the N-methyl group of the parent compound.[1][2][3][4]
This guide details two distinct synthetic pathways:
-
Top-Down Approach: The
-demethylation of Sertraline.[3] This is the preferred route for generating analytical reference standards due to the high stereochemical purity of the starting material. -
Bottom-Up Approach: De novo synthesis from 4-(3,4-dichlorophenyl)-1-tetralone via oxime reduction. This route is suitable for bulk synthesis but requires rigorous chiral resolution.
Chemical Identity & Stereochemistry
The pharmacological activity of DMS is strictly dependent on its stereochemistry. The (1S,4S) configuration is the bioactive enantiomer.
| Property | Specification |
| IUPAC Name | (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
| CAS Number | 66773-24-4 |
| Molecular Formula | C |
| Molecular Weight | 292.20 g/mol |
| Key Challenge | Maintaining the cis-configuration (1S,4S) and preventing racemization at C1/C4. |
Route 1: -Demethylation of Sertraline (Standard Protocol)
This method utilizes 1-chloroethyl chloroformate (ACE-Cl) to selectively cleave the
Reaction Mechanism
The reaction proceeds via the formation of an intermediate carbamate, which is subsequently decomposed in methanol to yield the secondary amine hydrochloride.[5]
Figure 1: Mechanism of ACE-Cl mediated demethylation.
Step-by-Step Protocol
Reagents:
-
Sertraline free base (1.0 eq)
-
1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 eq)
-
1,2-Dichloroethane (DCE) or Toluene (Solvent)
-
Methanol (Solvent for hydrolysis)
Procedure:
-
Preparation: Dissolve Sertraline free base (e.g., 10 g) in anhydrous 1,2-dichloroethane (50 mL) under a nitrogen atmosphere.
-
Note: If starting with Sertraline HCl, neutralize with 1N NaOH and extract into DCE first.
-
-
Addition: Cool the solution to 0°C. Add ACE-Cl dropwise to control the exotherm.
-
Carbamate Formation: Heat the mixture to reflux (83°C) for 3–5 hours.
-
Validation: Monitor by TLC (Silica, EtOAc/Hexane 1:1) or HPLC.[6] The starting material (
min) should disappear, replaced by the non-polar carbamate intermediate.
-
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude carbamate as an oil/residue.
-
Hydrolysis: Dissolve the residue in Methanol (50 mL) and reflux for 1 hour. This step cleaves the carbamate and evolves CO
and acetaldehyde. -
Isolation: Cool to room temperature. The Desmethylsertraline usually precipitates as the Hydrochloride salt.
-
Purification: Filter the white solid. Recrystallize from Isopropanol/Ethanol if necessary.
-
Expected Yield: 85–92% Purity: >99% (1S,4S) retention.
Route 2: De Novo Synthesis from Tetralone
This route is necessary when the parent drug is unavailable or for generating racemic standards for chiral chromatography validation.
Synthetic Pathway
The synthesis begins with 4-(3,4-dichlorophenyl)-1-tetralone . Unlike Sertraline synthesis (which uses methylamine), DMS synthesis uses hydroxylamine to form an oxime, followed by reduction.
Figure 2: De novo synthesis via oxime reduction and chiral resolution.
Protocol Highlights
-
Oxime Formation:
-
React tetralone with Hydroxylamine HCl (1.5 eq) in Ethanol/Pyridine at reflux for 4 hours.
-
Yield: >90%. Product is a solid.
-
-
Reduction (Critical Step):
-
Hydrogenate the oxime using Raney Nickel or 10% Pd/C in ammoniacal methanol.
-
Stereochemistry Control: This reduction yields a mixture of cis and trans isomers (typically 70:30 favoring cis).
-
-
Chiral Resolution:
-
The primary amine is resolved using (R)-(-)-Mandelic acid (or D-Mandelic acid).
-
Form the salt in ethanol.[7] The (1S,4S)-amine-(R)-mandelate salt is typically the less soluble diastereomer.
-
Recrystallize until constant melting point and optical rotation are achieved.
-
Purification & Impurity Profiling[8]
Impurity Removal
Common impurities in DMS synthesis include:
-
Dehydro-DMS (Imine): Result of incomplete reduction. Remove via wash with mild acid or extended hydrogenation.
-
Regioisomers: 4-(2,3-dichlorophenyl) analogs (from impure tetralone).
-
Sertraline: (If using Route 1) - Detectable by HPLC.[8]
Crystallization of the HCl Salt
To obtain pharmaceutical-grade purity (>99.5%):
-
Dissolve crude DMS base in minimal hot Ethanol.
-
Add 1.1 eq of concentrated HCl (aq) or HCl in ether.
-
Cool slowly to 0°C.
-
Filter and wash with cold Ethyl Acetate.
Analytical Validation (HPLC Method)
Use the following validated conditions to confirm identity and purity.
| Parameter | Condition |
| Column | C18 (e.g., Symmetry C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) [40:60 v/v] |
| Buffer Prep | 20 mM KH |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm or 220 nm |
| Temperature | 30°C |
| Retention Times | DMS: ~4.5 min Sertraline: ~7.2 min |
Note: TEA is critical to reduce tailing of the secondary amine peak.
References
-
Welch, W. M., et al. (1984). Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins. Journal of Medicinal Chemistry.[2]
-
Pfizer Inc. (2000). Process for preparing sertraline from chiral tetralone.[9][10][11] European Patent EP1059287.
-
Mandrioli, R., et al. (2006). HPLC analysis of the second-generation antidepressant sertraline and its main metabolite N-desmethylsertraline in human plasma. Journal of Chromatography B.
-
Olofson, R. A., et al. (1984). A new reagent for the selective N-dealkylation of tertiary amines. Journal of Organic Chemistry.
-
Taber, G. P., et al. (2004).[11] Key Intermediates in the Synthesis of Sertraline Hydrochloride.[7][10] Organic Process Research & Development.[11]
Sources
- 1. US6593496B1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 2. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]
- 3. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007124920A1 - Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine - Google Patents [patents.google.com]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7262327B2 - Recycling process for preparing sertraline - Google Patents [patents.google.com]
- 7. WO2006091732A1 - Processes for preparing sertraline - Google Patents [patents.google.com]
- 8. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. datapdf.com [datapdf.com]
